Zosuquidar Trihydrochloride: A Technical Guide to its Chemical Structure and P-glycoprotein Inhibition
Zosuquidar Trihydrochloride: A Technical Guide to its Chemical Structure and P-glycoprotein Inhibition
Zosuquidar trihydrochloride is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize its inhibitory activity.
Chemical Structure and Identity
Zosuquidar trihydrochloride, also known by its development codes LY335979 and RS-33295-198, is a complex heterocyclic compound. Its chemical identity is defined by the following identifiers:
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IUPAC Name: (2R)-1-[4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl]-3-(quinolin-5-yloxy)propan-2-ol;trihydrochloride
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CAS Number: 167465-36-3
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Molecular Formula: C₃₂H₃₁F₂N₃O₂ · 3HCl
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SMILES String: FC1([C@H]2[C@@H]1C3=C(--INVALID-LINK--N5CCN(CC5)C--INVALID-LINK--O)C=CC=C3)F.Cl.Cl.Cl
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InChI Key: ZPFVQKPWGDRLHL-WITOOOCMSA-N
Physicochemical and Biological Properties
The key physicochemical and biological properties of Zosuquidar trihydrochloride are summarized in the table below.
| Property | Value |
| Molecular Weight | 636.99 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity | ≥97% |
| Solubility | 5 mg/mL in H₂O (with sonication)[1]; 80.83 mg/mL in DMSO (with sonication)[2] |
| Storage | 4°C, sealed storage, away from moisture[1] |
| Biological Target | P-glycoprotein (P-gp/ABCB1) |
| Inhibitory Potency (Ki) | 59 nM for P-glycoprotein[1][3] |
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump.[2] It actively removes a wide range of xenobiotics, including many chemotherapeutic agents, from the cell's interior, thereby reducing their intracellular concentration and therapeutic efficacy. This process is a primary cause of multidrug resistance in cancer cells.
The transport cycle of P-gp involves the binding of ATP and a substrate, followed by conformational changes that lead to the extrusion of the substrate from the cell and subsequent ATP hydrolysis. Zosuquidar is a non-competitive inhibitor that binds with high affinity to P-glycoprotein. This binding event is thought to lock the transporter in a conformation that prevents the efflux of its substrates, effectively reversing multidrug resistance.
Experimental Protocols
The inhibitory effect of Zosuquidar on P-glycoprotein is typically evaluated using a variety of in vitro assays. Below are methodologies for two key experiments.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. The activity is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP.
Methodology:
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Preparation: Recombinant human P-gp-containing membranes are incubated in a 96-well plate.
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Reaction Mixture: A reaction buffer containing an ATP regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase), ouabain (to inhibit Na+/K+-ATPase), and EGTA (to inhibit Ca2+-ATPases) is added.
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Inhibitor Addition: Zosuquidar at various concentrations is added to the wells. A control with a known P-gp substrate (e.g., verapamil) and a baseline control (no inhibitor) are included.
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Initiation and Incubation: The reaction is initiated by the addition of MgATP and incubated at 37°C for a defined period (e.g., 20-40 minutes).
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Termination and Detection: The reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric method, such as a malachite green-based assay.
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Analysis: The concentration-dependent inhibition of P-gp ATPase activity by Zosuquidar is determined by comparing the results to the controls.
Cell-Based Drug Efflux Assay
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate from cells that overexpress P-gp.
Methodology:
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Cell Culture: P-gp-overexpressing cells (e.g., MDCKII-MDR1 or NCI/ADR-RES) are seeded in 96-well plates and cultured to form a confluent monolayer.
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Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of Zosuquidar for 30-60 minutes at 37°C.
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Substrate Loading: A fluorescent P-gp substrate, such as Calcein-AM or Rhodamine 123, is added to all wells and incubated for a further 30-60 minutes.
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Washing: The cells are washed with ice-cold buffer to remove extracellular substrate and inhibitor and to stop the efflux process.
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Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
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Analysis: Increased intracellular fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux. The IC₅₀ value, the concentration of Zosuquidar that causes 50% of the maximum inhibition, is calculated.
Experimental Workflow for P-gp Inhibitor Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of a potential P-gp inhibitor like Zosuquidar.
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
